molecular formula C16H22N2O B2378656 N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide CAS No. 2361608-51-5

N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide

Cat. No.: B2378656
CAS No.: 2361608-51-5
M. Wt: 258.365
InChI Key: HNZMJNOYVQHZTO-HNNXBMFYSA-N
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Description

Enamides are valuable organic substrates that display a fine balance of stability and reactivity, making them increasingly useful in organic synthesis . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a benzyl group attached to the piperidine ring.

Preparation Methods

The synthesis of N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide typically involves the reaction of 1-benzylpiperidine with prop-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its reactivity and stability.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with an enamide moiety, offering a unique set of chemical and biological properties.

Properties

IUPAC Name

N-[[(2S)-1-benzylpiperidin-2-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-16(19)17-12-15-10-6-7-11-18(15)13-14-8-4-3-5-9-14/h2-5,8-9,15H,1,6-7,10-13H2,(H,17,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZMJNOYVQHZTO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC[C@@H]1CCCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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